molecular formula C7H3BrFNO B7900579 3-Bromo-2-fluorophenylisocyanate

3-Bromo-2-fluorophenylisocyanate

Cat. No.: B7900579
M. Wt: 216.01 g/mol
InChI Key: ZRFJHXRIHLMVCP-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenylisocyanate is an organic compound with the molecular formula C7H3BrFNO It is a derivative of phenylisocyanate, where the phenyl ring is substituted with bromine and fluorine atoms at the 3 and 2 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-fluorophenylisocyanate typically involves the reaction of 3-bromo-2-fluoroaniline with phosgene or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:

3-Bromo-2-fluoroaniline+PhosgeneThis compound+HCl\text{3-Bromo-2-fluoroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 3-Bromo-2-fluoroaniline+Phosgene→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to handle the toxic and reactive nature of phosgene. Safety measures are paramount to prevent exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluorophenylisocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Cycloaddition Reactions: It can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

    Hydrolysis: In the presence of water, it can hydrolyze to form 3-bromo-2-fluoroaniline and carbon dioxide.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Solvents: Organic solvents like dichloromethane, toluene, and acetonitrile.

    Catalysts: Lewis acids or bases may be used to facilitate certain reactions.

Major Products:

    Ureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Heterocycles: Formed from cycloaddition reactions.

Scientific Research Applications

3-Bromo-2-fluorophenylisocyanate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorophenylisocyanate involves its reactivity towards nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of ureas, carbamates, and other compounds.

Comparison with Similar Compounds

    Phenylisocyanate: Lacks the bromine and fluorine substituents, making it less reactive in certain contexts.

    3-Bromo-phenylisocyanate: Contains only the bromine substituent, leading to different reactivity patterns.

    2-Fluorophenylisocyanate: Contains only the fluorine substituent, affecting its electronic properties.

Uniqueness: 3-Bromo-2-fluorophenylisocyanate is unique due to the presence of both bromine and fluorine substituents, which influence its reactivity and the types of reactions it can undergo. The combination of these substituents makes it a versatile compound for various synthetic applications.

Properties

IUPAC Name

1-bromo-2-fluoro-3-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-2-1-3-6(7(5)9)10-4-11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFJHXRIHLMVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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